molecular formula C13H9NO5 B6396454 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261977-37-0

4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6396454
CAS RN: 1261977-37-0
M. Wt: 259.21 g/mol
InChI Key: WRRYOKQPDIXUQK-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-nitrobenzoic acid (4-HPNBA) is an organic compound with a wide range of biological and physiological applications. It is a white crystalline solid with a molecular weight of 198.15 g/mol and a melting point of 206-208°C. 4-HPNBA is an important intermediate in the synthesis of many compounds and has been studied extensively in recent years.

Scientific Research Applications

4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% has many applications in scientific research, including in the study of enzyme inhibitors, protein-protein interactions, and drug metabolism. It has also been used in the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals. 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% has been used to study the effects of nitration on the structure and function of proteins and to investigate the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, and to inhibit the activity of certain protein kinases. It has also been found to have anti-inflammatory and antioxidant properties, and to modulate the expression of certain genes. In addition, it has been found to have anti-cancer properties, and to modulate the immune system.

Advantages and Limitations for Lab Experiments

4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and the synthesis method is simple and efficient. It is also stable, and the product can be isolated by crystallization. However, it is important to note that 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% is a strong acid, and as such, it can be corrosive and hazardous to handle.

Future Directions

There are several potential future directions for research on 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95%. One potential area of research is to further investigate its effects on enzymes, proteins, and gene expression. Another potential area of research is to explore its potential therapeutic applications, such as in the treatment of cancer or inflammatory diseases. Additionally, further research could be done to explore the potential of 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% as an antioxidant or immunomodulator. Finally, research could be done to explore the potential of 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% as an inhibitor of drug metabolism.

Synthesis Methods

4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, 95% can be synthesized by the reaction of 4-hydroxybenzoic acid with nitric acid. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The yield of the reaction is typically greater than 95%.

properties

IUPAC Name

4-(4-hydroxyphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(7-9)14(18)19/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRYOKQPDIXUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688733
Record name 4'-Hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-37-0
Record name 4'-Hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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